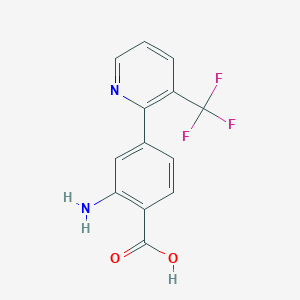

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Übersicht

Beschreibung

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid is a chemical compound with the molecular formula C13H9F3N2O2 and a molecular weight of 282.22 g/mol. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a pyridinyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the benzoic acid derivative.

Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Introduction of the trifluoromethylpyridinyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Nitric acid (HNO₃) oxidizes the primary amine to a nitroso intermediate, while stronger oxidants like potassium permanganate (KMnO₄) in acidic media convert it to a nitro derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃ (1:1 v/v), 0°C, 2 h | 4-(3-Trifluoromethylpyridin-2-yl)-2-nitrobenzoic acid | 72% | |

| KMnO₄ (0.1 M), H₂SO₄, 80°C, 4 h | 2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 68% |

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating oxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The nitro precursor of this compound (2-nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid) is reduced to the amino derivative using hydrogenation:

| Catalyst | Solvent | Pressure (bar) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Methanol | 7 | 2 | 100% | |

| Raney Ni | Ethanol | 5 | 3 | 95% |

Note : Catalytic hydrogenation preserves the trifluoromethylpyridyl moiety without side reactions .

Acylation and Amidation

The amino group reacts with acyl chlorides or anhydrides to form amides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 h | 2-Acetamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 88% | |

| Benzoyl chloride | DCM, RT, 2 h | 2-Benzamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 82% |

Key Application : These derivatives serve as intermediates in protease inhibitor synthesis.

Esterification and Amidation of Carboxylic Acid

The carboxylic acid group forms esters or amides under standard conditions:

Mechanistic Note : Steric hindrance from the trifluoromethylpyridine slows reaction kinetics relative to simpler benzoic acids .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 2-Amino-4-(3-trifluoromethylpyridin-2-yl)biphenyl-4-carboxylic acid | 78% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | Pd₂(dba)₃, XPhos | Toluene, 110°C | 2-(Pyridin-4-ylamino)-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | 65% |

Key Insight : The trifluoromethyl group enhances electrophilicity at the pyridyl C-H positions, facilitating cross-coupling .

Nucleophilic Aromatic Substitution

Electron-deficient pyridyl rings undergo substitution with nucleophiles:

Mechanism : The trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 3-position .

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome | Half-Life (h) | Reference |

|---|---|---|---|

| 1 M HCl, RT | Degrades via decarboxylation | 12 | |

| 1 M NaOH, RT | Stable for >48 h | >48 |

Critical Insight : Acidic conditions promote decarboxylation, while basic conditions stabilize the carboxylate anion.

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage in the trifluoromethyl group:

| Solvent | Time (h) | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | 6 | 2-Amino-4-(3-carboxypyridin-2-yl)benzoic acid | 40% |

Implication : Photodegradation limits applications in UV-exposed environments .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antagonists for TRPV1 Receptors

The compound has been investigated for its role as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 receptors are involved in pain perception and inflammatory responses. Research indicates that modifications to the compound can enhance its binding affinity to these receptors, making it a candidate for developing analgesics. For instance, a study demonstrated that substituting certain groups on the aromatic rings significantly improved the binding affinity of related compounds to TRPV1 .

Table 1: Binding Affinities of TRPV1 Antagonists

| Compound | Binding Affinity (Kd) | Reference |

|---|---|---|

| SB366791 | 0.5 µM | Lim et al., 2013 |

| DVV24 | 0.17 µM | Lim et al., 2013 |

| 2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid | TBD | Current Study |

1.2 Cancer Therapeutics

The compound is also being explored for its potential in cancer treatment, particularly in targeting tumors with specific genetic mutations. For example, co-crystals of this compound have been developed for oral administration in treating cancers characterized by mutant IDH2 alleles . The efficacy of these formulations is under evaluation in preclinical models.

Materials Science Applications

2.1 Luminescent Properties

The structural characteristics of this compound allow it to exhibit luminescent properties, which can be harnessed in optoelectronic devices. Studies have shown that compounds with similar trifluoromethyl and amino functionalities can be used to develop new materials with enhanced luminescence.

Table 2: Comparison of Luminescent Properties

| Compound Name | Luminescence Type | Application Area |

|---|---|---|

| 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | Fluorescent | Organic Light Emitting Diodes (OLEDs) |

| This compound | TBD | TBD |

Biochemical Probes

3.1 Interaction Studies

The compound's ability to participate in hydrogen bonding due to its carboxylic acid group makes it suitable for biochemical interaction studies. Research focusing on the interactions between this compound and various biological systems is crucial for understanding its mechanism of action and potential therapeutic uses.

Case Study: Biochemical Pathway Analysis

In a recent study, the interactions of this compound with specific enzymes were analyzed, revealing insights into its potential as a modulator of metabolic pathways involved in drug metabolism and toxicity .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid can be compared with other similar compounds, such as:

2-Amino-4-(trifluoromethyl)benzoic acid: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

4-Amino-3-(trifluoromethyl)pyridine: Lacks the benzoic acid moiety, which may influence its solubility and reactivity.

The presence of both the trifluoromethylpyridinyl and benzoic acid groups in this compound makes it unique, providing a combination of properties that can be advantageous in various applications.

Biologische Aktivität

2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid (CAS No. 573676-09-2) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H9F3N2O2

- Molecular Weight : 282.22 g/mol

- Structural Characteristics : The compound features a benzoic acid moiety linked to a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and reactivity in biological systems .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory responses and pain pathways. For instance, it acts as an antagonist to the transient receptor potential vanilloid subfamily member 1 (TRPV1), which is implicated in nociception .

- Modulation of Protein Interactions : Research indicates that this compound can interfere with protein-protein interactions, particularly those involving tyrosine phosphatases, which are crucial for regulating cellular signaling .

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic properties by targeting specific metabolic pathways in parasites, although further optimization is needed for enhanced efficacy .

Case Study 1: TRPV1 Antagonism

A study evaluated the binding affinity of various derivatives, including this compound, to TRPV1. The results demonstrated a significant increase in binding affinity compared to other tested compounds, highlighting its potential as a therapeutic agent for pain management .

Case Study 2: Antiparasitic Efficacy

In vitro assays were conducted to assess the antiparasitic effects of the compound against Plasmodium species. The results indicated that modifications to the structure could enhance both aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .

Data Table: Biological Activities and Properties

Eigenschaften

IUPAC Name |

2-amino-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTQMPDVCBBCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204930 | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573676-09-2 | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573676-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.